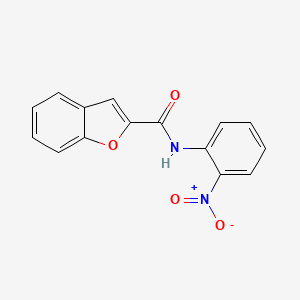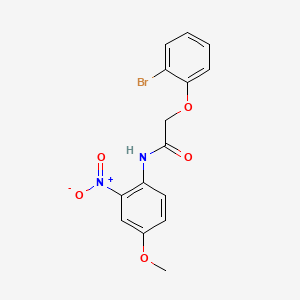![molecular formula C19H22N2O2S B5159973 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 2000s and has since become a popular tool for investigating the role of Notch signaling in various biological processes.
Mechanism of Action
DAPT works by binding to the active site of gamma-secretase and preventing it from cleaving Notch receptors. This leads to the accumulation of unprocessed Notch proteins in the cell membrane, which in turn inhibits downstream signaling events and alters gene expression patterns.
Biochemical and Physiological Effects:
In addition to its effects on Notch signaling, DAPT has been shown to have a variety of other biochemical and physiological effects. For example, it can inhibit the growth and proliferation of cancer cells, promote the differentiation of embryonic stem cells, and modulate the activity of various enzymes and transcription factors.
Advantages and Limitations for Lab Experiments
One of the main advantages of DAPT is its specificity for Notch signaling, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, DAPT can also have off-target effects and may not be suitable for all experimental systems. In addition, its potency and efficacy can vary depending on the cell type and experimental conditions used.
Future Directions
There are many potential future directions for research involving DAPT. For example, it could be used to investigate the role of Notch signaling in various disease states, such as cancer, Alzheimer's disease, and cardiovascular disease. It could also be used to study the effects of Notch signaling on stem cell differentiation and tissue regeneration. Finally, new and improved inhibitors of gamma-secretase could be developed based on the structure of DAPT, which could have even greater specificity and potency.
Synthesis Methods
DAPT can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4-propoxybenzoyl chloride with N-(3,4-dimethylphenyl)thiourea in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to yield the final compound.
Scientific Research Applications
DAPT is primarily used as an inhibitor of Notch signaling, a highly conserved pathway that plays a critical role in cell fate determination and differentiation. By blocking the activity of gamma-secretase, an enzyme required for the cleavage and activation of Notch receptors, DAPT can effectively shut down Notch signaling and allow researchers to investigate its downstream effects.
properties
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-11-23-17-9-6-15(7-10-17)18(22)21-19(24)20-16-8-5-13(2)14(3)12-16/h5-10,12H,4,11H2,1-3H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDDEVFZGUMLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)

![6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5159906.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzenesulfonate](/img/structure/B5159928.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-benzyl-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5159945.png)
![N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159948.png)
![8-methoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B5159950.png)
![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)

![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)
